molecular formula C8H7BrF2O2 B6296231 1-Bromo-4,5-difluoro-2-(methoxymethoxy)benzene CAS No. 2238818-94-3

1-Bromo-4,5-difluoro-2-(methoxymethoxy)benzene

Cat. No.: B6296231
CAS No.: 2238818-94-3
M. Wt: 253.04 g/mol
InChI Key: PMZNRXFPEBOTMP-UHFFFAOYSA-N
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Description

1-Bromo-4,5-difluoro-2-(methoxymethoxy)benzene is a useful research compound. Its molecular formula is C8H7BrF2O2 and its molecular weight is 253.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 251.95975 g/mol and the complexity rating of the compound is 159. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-4,5-difluoro-2-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O2/c1-12-4-13-8-3-7(11)6(10)2-5(8)9/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZNRXFPEBOTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=C(C=C1Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 1 Bromo 4,5 Difluoro 2 Methoxymethoxy Benzene

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of the target molecule, 1-Bromo-4,5-difluoro-2-(methoxymethoxy)benzene, reveals a logical pathway for its construction. The primary disconnections involve the functional groups attached to the benzene (B151609) core.

The methoxymethoxy (MOM) group is readily identified as a protecting group for the phenolic hydroxyl function. Therefore, the first disconnection is the C-O bond of the ether, a functional group interconversion (FGI), which leads back to the precursor 2-bromo-4,5-difluorophenol (B66367) .

The next key disconnection involves the removal of the bromine atom via another FGI, suggesting an electrophilic aromatic substitution reaction. This step points to 3,4-difluorophenol (B1294555) as a crucial intermediate. The regiochemistry of the final product dictates that bromination must occur ortho to the hydroxyl group and meta to both fluorine atoms.

Finally, the synthesis of the 3,4-difluorophenol intermediate can be envisioned from commercially available or readily synthesized fluorinated starting materials, such as 3,4-difluoroaniline (B56902), through reactions like diazotization followed by hydrolysis. This multi-step approach allows for the controlled introduction of each substituent onto the aromatic ring.

Precursor Synthesis and Functional Group Introduction

The successful synthesis of this compound hinges on the efficient preparation of key precursors and the sequential introduction of the required functional groups with high regioselectivity.

The core of the target molecule is a difluorinated phenol (B47542). The synthesis of such intermediates, for instance, 3,4-difluorophenol, can be achieved through various established methods. One common route involves the diazotization of a corresponding difluoroaniline followed by hydrolysis. For example, 3,4-difluoroaniline can be converted into a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid, which is then hydrolyzed to yield 3,4-difluorophenol.

Alternative strategies for synthesizing fluorophenol derivatives include starting from other halogenated precursors or using nucleophilic aromatic substitution reactions on highly activated fluoroaromatic compounds. The choice of method often depends on the availability and cost of the starting materials.

The introduction of a bromine atom at a specific position on the difluorophenol ring is a critical step that dictates the final substitution pattern. This is typically achieved through electrophilic aromatic bromination. nih.gov The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the ring.

In the case of 3,4-difluorophenol, the hydroxyl group is a strongly activating, ortho-, para- directing group, while the fluorine atoms are deactivating but also ortho-, para- directing. The powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile (Br+) primarily to the positions ortho and para to it. Since the para position is blocked by a fluorine atom, bromination occurs selectively at one of the ortho positions. The steric hindrance and electronic effects of the two fluorine atoms favor bromination at the C2 position, leading to the formation of 2-bromo-4,5-difluorophenol.

Various brominating agents can be employed, including molecular bromine (Br₂), often in the presence of a Lewis acid catalyst, or N-Bromosuccinimide (NBS). nih.govcambridgescholars.com The choice of reagent and reaction conditions can be optimized to maximize the yield of the desired isomer. google.com

Phenolic hydroxyl groups are acidic and can interfere with subsequent reaction steps. Therefore, protection of the hydroxyl group in 2-bromo-4,5-difluorophenol is necessary. The methoxymethyl (MOM) ether is a common and robust protecting group for phenols due to its stability under a wide range of conditions. researchgate.net

The introduction of the MOM group can be accomplished through several methods. A widely used procedure involves the reaction of the phenol with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA). upm.edu.my The base deprotonates the phenol to form a phenoxide, which then acts as a nucleophile to displace the chloride from MOM-Cl.

An alternative, safer method avoids the use of the potentially carcinogenic methoxymethyl chloride. google.com This procedure utilizes dimethoxymethane (B151124) in the presence of an acid catalyst to form the MOM ether. google.com

Table 1: Common Methods for the Introduction of the Methoxymethoxy (MOM) Protecting Group

ReagentCatalyst/BaseTypical SolventGeneral Conditions
Methoxymethyl chloride (MOM-Cl)Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Dichloromethane (DCM) or Tetrahydrofuran (THF)Reaction is typically run at room temperature. upm.edu.my
DimethoxymethaneAcid catalyst (e.g., p-Toluenesulfonic acid)Dichloromethane (DCM)Often requires removal of methanol (B129727) byproduct to drive the reaction to completion. google.com
Methoxymethyl acetateLewis acid (e.g., Zinc chloride)Dichloromethane (DCM)A mild method for protecting alcohols and phenols. oocities.org

Detailed Synthetic Pathways and Reaction Conditions

Electrophilic aromatic halogenation is a cornerstone of synthetic organic chemistry for introducing halogen atoms onto an aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism. libretexts.org In the first, rate-determining step, the aromatic ring attacks an electrophilic halogen species, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org In the second step, a base removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring. libretexts.org

For less reactive aromatic substrates, such as those deactivated by fluorine atoms, a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is often required to increase the electrophilicity of the halogenating agent. wikipedia.org The catalyst polarizes the Br-Br bond in molecular bromine, generating a more potent electrophile that can be attacked by the electron-rich benzene ring.

The regioselectivity of the bromination of 3,4-difluorophenol is a classic example of substituent-directed synthesis. The hydroxyl group (-OH) is a powerful activating group that strongly directs electrophilic attack to the ortho and para positions. The fluorine atoms (-F) are deactivating groups due to their inductive electron withdrawal, but they also direct ortho and para through resonance electron donation. In this competitive scenario, the activating effect of the hydroxyl group is dominant, ensuring that bromination occurs at a position activated by it. This control allows for the selective synthesis of 2-bromo-4,5-difluorophenol, the direct precursor to the final protected compound.

Table 2: Typical Conditions for Electrophilic Aromatic Bromination

Brominating AgentCatalyst/SolventSubstrate TypeKey Features
Bromine (Br₂)Lewis Acid (e.g., FeBr₃, AlCl₃)Unactivated or deactivated arenesClassic method; catalyst required to polarize Br₂. wikipedia.org
Bromine (Br₂)Polar solvent (e.g., Acetic Acid)Activated arenes (e.g., phenols, anilines)Substrate is reactive enough to not require a Lewis acid.
N-Bromosuccinimide (NBS)Silica gel or Acid catalystActivated and moderately activated arenesMilder alternative to Br₂; can offer improved selectivity. nih.govcambridgescholars.com
Tetraalkylammonium tribromidesVarious solventsPhenolsKnown for providing high para-selectivity. nih.gov

Nucleophilic Aromatic Substitution Strategies

While a direct synthesis of this compound via a single nucleophilic aromatic substitution (SNAr) reaction is not commonly reported, the principles of SNAr are pertinent to the synthesis of its precursors. The presence of two fluorine atoms on the benzene ring activates it towards nucleophilic attack. masterorganicchemistry.comlibretexts.org Electron-withdrawing groups, such as fluorine, stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr mechanism, thereby facilitating the substitution of a leaving group. masterorganicchemistry.comlibretexts.org

In a hypothetical SNAr approach to a precursor of the target molecule, a trifluorinated benzene derivative could be a suitable starting material. For instance, treatment of 1-bromo-2,4,5-trifluorobenzene (B152817) with a methoxide (B1231860) source could potentially lead to the substitution of one of the fluorine atoms with a methoxy (B1213986) group. The position of the incoming nucleophile is directed by the activating and directing effects of the existing substituents. The fluorine atoms ortho and para to the bromine atom are the most activated towards nucleophilic substitution.

However, achieving high regioselectivity in such reactions can be challenging, often leading to mixtures of isomers. The outcome of the reaction is influenced by factors such as the solvent, temperature, and the nature of the nucleophile. For the synthesis of polysubstituted benzenes, multi-step synthetic sequences are generally preferred to ensure the unambiguous placement of functional groups. libretexts.orgpressbooks.pub

Etherification Methods for Methoxymethoxy Group Formation

A crucial step in the synthesis of this compound is the introduction of the methoxymethyl (MOM) ether. This is typically achieved through the etherification of a phenolic precursor, in this case, 2-bromo-4,5-difluorophenol. chemimpex.comsigmaaldrich.com The MOM group serves as a protecting group for the hydroxyl functionality and is valued for its stability under a range of reaction conditions. organic-chemistry.org

Several methods are available for the formation of MOM ethers from phenols. A widely used approach involves the reaction of the phenol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base. nih.gov The base, such as N,N-diisopropylethylamine (DIPEA), deprotonates the phenol to form a phenoxide, which then acts as a nucleophile and attacks the electrophilic carbon of MOMCl.

Table 1: Common Reagents and Conditions for Methoxymethylation of Phenols

Reagent SystemBaseSolventTemperatureTypical Yield
Chloromethyl methyl ether (MOMCl)N,N-Diisopropylethylamine (DIPEA)Dichloromethane (DCM)0 °C to room temp.High
Chloromethyl methyl ether (MOMCl)Sodium hydride (NaH)Tetrahydrofuran (THF)0 °C to room temp.High
DimethoxymethaneAcid catalyst (e.g., PTSA)TolueneRefluxModerate to High

Another effective method utilizes a strong base like sodium hydride (NaH) to generate the phenoxide, followed by the addition of MOMCl. This method is particularly useful for less reactive or sterically hindered phenols. Alternatively, dimethoxymethane can be used as the methoxymethyl source in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), often with azeotropic removal of methanol to drive the reaction to completion.

Multi-step Convergent Syntheses

A plausible multi-step convergent synthesis for the target compound would begin with the synthesis of the key intermediate, 2-bromo-4,5-difluorophenol. chemimpex.comsigmaaldrich.comchemicalbook.com This precursor can then be subjected to etherification to introduce the methoxymethoxy group.

The synthesis of polysubstituted benzenes often requires a carefully planned sequence of reactions to achieve the desired substitution pattern. libretexts.orgpressbooks.pubrsc.orgnih.govfiveable.me For example, the synthesis could start from a commercially available difluoroaniline derivative, which can undergo diazotization followed by a Sandmeyer-type reaction to introduce the bromine atom. Subsequent functional group manipulations would then lead to the desired phenolic precursor.

Optimization of Synthetic Efficiency and Yield

Optimizing the synthetic efficiency and yield is a critical aspect of laboratory-scale synthesis. For the preparation of this compound, the optimization would primarily focus on the etherification step, as this is the final and key transformation.

Key parameters to consider for optimization include:

Choice of Base: The strength and steric bulk of the base can significantly impact the reaction rate and yield. For sterically hindered phenols, a stronger, non-nucleophilic base may be required.

Solvent: The polarity and boiling point of the solvent can influence the solubility of the reactants and the reaction temperature, thereby affecting the reaction kinetics.

Reaction Temperature and Time: Careful control of the reaction temperature is crucial to prevent side reactions and decomposition of the product. The reaction time should be monitored to ensure complete conversion of the starting material.

Purification Method: The choice of purification method, such as column chromatography or distillation, will depend on the physical properties of the product and any impurities present.

For the methoxymethylation of phenols, the use of phase-transfer catalysts can sometimes improve the reaction efficiency, especially in biphasic systems. Additionally, for sterically hindered phenols, microwave-assisted synthesis has been shown to accelerate the reaction and improve yields.

Considerations for Scalability in Laboratory Synthesis

Scaling up a synthesis from a few milligrams to a multi-gram scale in a laboratory setting presents several challenges that need to be addressed to ensure safety, efficiency, and reproducibility.

Key considerations for the scalability of the synthesis of this compound include:

Heat Transfer: The etherification reaction is often exothermic. As the reaction scale increases, the surface area-to-volume ratio decreases, making heat dissipation more challenging. Proper cooling and controlled addition of reagents are essential to prevent thermal runaways.

Mixing: Efficient mixing is crucial to ensure homogeneity and maintain a consistent reaction rate throughout the reaction vessel. The choice of stirrer and stirring speed becomes more critical on a larger scale.

Reagent Addition: The rate of addition of reagents, particularly the base and MOMCl, should be carefully controlled to manage the reaction exotherm and prevent the formation of byproducts.

Work-up and Purification: The work-up procedure, including quenching, extraction, and washing, needs to be adapted for larger volumes. Purification by column chromatography can become cumbersome and time-consuming on a larger scale, and alternative methods such as crystallization or distillation should be considered if feasible.

Safety: The toxicity and flammability of the reagents and solvents must be carefully considered, and appropriate personal protective equipment and engineering controls should be in place.

By carefully addressing these considerations, the laboratory synthesis of this compound can be safely and efficiently scaled up to meet the demands of further research and development.

Chemical Reactivity and Transformation Studies of 1 Bromo 4,5 Difluoro 2 Methoxymethoxy Benzene

Reactivity of the Aryl Bromide Moiety

The primary site of reactivity on 1-Bromo-4,5-difluoro-2-(methoxymethoxy)benzene is the carbon-bromine bond. The bromine atom can be readily displaced or transformed through several key synthetic organic reactions.

Cross-Coupling Reactions for C–C Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The aryl bromide in the target compound is well-suited for such transformations.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, has been successfully applied to this compound. Research documented in patent literature demonstrates its use in the synthesis of complex biaryl compounds.

In a specific example, this compound was coupled with (2-fluoro-4-formylphenyl)boronic acid. The reaction was carried out using a palladium catalyst, specifically 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II) dichloride, in the presence of a carbonate base and a mixture of solvents. This transformation proceeds by an oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product, 4'-bromo-2',3'-difluoro-2-formyl-6'-(methoxymethoxy)-1,1'-biphenyl.

Table 1: Suzuki-Miyaura Coupling of this compound
Reactant 1Reactant 2CatalystBaseSolventProduct
This compound(2-fluoro-4-formylphenyl)boronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/Water4'-bromo-2',3'-difluoro-2-formyl-6'-(methoxymethoxy)-1,1'-biphenyl

A comprehensive review of scientific literature and patent databases did not yield specific examples of Negishi coupling reactions performed on this compound. This reaction, which couples organic halides with organozinc compounds, is a powerful tool for C-C bond formation, but its application to this particular substrate has not been documented in available research. worktribe.comnih.govwikipedia.orgorganic-chemistry.org

There are no specific documented instances in the surveyed scientific literature or patents of Sonogashira coupling reactions involving this compound. The Sonogashira reaction, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, has not been reported for this specific substrate. worktribe.combeilstein-journals.orgnih.gov

A thorough search of the scientific and patent literature did not uncover any studies detailing the Buchwald-Hartwig amination of this compound. This palladium-catalyzed cross-coupling reaction is a key method for forming carbon-nitrogen bonds, but its application to this fluorinated compound is not described in the existing literature. wikipedia.orgnih.govnih.govresearchgate.net

Magnesium and Lithium Halogen Exchange Reactions (Grignard and Organolithium Reagent Formation)

The conversion of the aryl bromide of this compound into a more reactive organometallic species, such as a Grignard or organolithium reagent, is a fundamental transformation.

A detailed review of published scientific research and patents found no specific examples of Grignard reagent formation or lithium-halogen exchange being conducted on this compound. While these are common methods for generating aryl nucleophiles from aryl bromides, their application to this specific molecule has not been reported. nih.govresearchgate.netwikipedia.orgunp.edu.aralfredstate.eduharvard.eduyoutube.commdpi.com

Nucleophilic Aromatic Substitution of Bromine (if activated)

The bromine atom in this compound is a potential leaving group in nucleophilic aromatic substitution reactions. The aromatic ring is significantly activated towards nucleophilic attack due to the strong inductive electron-withdrawing effects of the two fluorine atoms. In polyhalogenated aromatic systems, the relative leaving group ability of different halogens can be influenced by several factors, including the nature of the nucleophile and the reaction conditions. While fluorine is often a better leaving group than bromine in SNAr reactions on highly fluorinated rings, the specific substitution pattern and the presence of the ortho-MOM group can influence the regioselectivity of the attack.

In analogous systems, such as polyfluorinated bromobenzenes, the substitution of bromine can be achieved. For instance, 1-Bromo-2,4,5-trifluorobenzene (B152817) undergoes a Br-Mg exchange reaction, indicating the reactivity of the C-Br bond. While direct nucleophilic displacement of bromide in such systems is less common than displacement of fluoride, it can be facilitated by the choice of nucleophile and reaction conditions that favor attack at the carbon bearing the bromine atom. The methoxymethoxy group at the ortho position can exert both steric and electronic effects, potentially influencing the accessibility and electrophilicity of the C-Br bond.

Reactivity of the Fluorine Substituents

Influence on Aromatic Ring Electron Density and Subsequent Reactivity

The two fluorine atoms at positions 4 and 5 of the benzene (B151609) ring are powerful electron-withdrawing groups. Their high electronegativity significantly reduces the electron density of the aromatic π-system. This deactivation makes the ring less susceptible to electrophilic aromatic substitution but, crucially, activates it towards nucleophilic aromatic substitution (SNAr). The withdrawal of electron density makes the carbon atoms of the aromatic ring more electrophilic and better able to stabilize the negative charge of the Meisenheimer complex, which is the key intermediate in SNAr reactions. This activation is a general feature of polyfluoroarenes, which are known to readily undergo substitution of their fluorine atoms by various nucleophiles.

Potential for Nucleophilic Aromatic Substitution of Fluorine (if activated)

In polyfluorinated aromatic compounds, fluorine atoms are excellent leaving groups in nucleophilic aromatic substitution reactions. The strong C-F bond is overcome by the high activation of the ring towards nucleophilic attack. Studies on related polyfluoroaromatic compounds have shown that fluorine is often preferentially displaced over other halogens like bromine or chlorine. For instance, in reactions of bromopentafluorobenzene (B106962) with various nucleophiles, it is typically a fluorine atom that is substituted.

In the case of this compound, both the C-4 and C-5 fluorine atoms are activated towards nucleophilic attack. The regioselectivity of such a reaction would be influenced by the electronic effects of the other substituents. The ortho-MOM group and the para-bromine atom (relative to the C-5 fluorine) and the meta-bromine atom (relative to the C-4 fluorine) would play a role in directing the incoming nucleophile. Computational studies on similar systems suggest that the site of nucleophilic attack can be predicted by assessing the relative stabilities of the possible Meisenheimer intermediates.

Reactivity and Chemical Stability of the Methoxymethoxy (MOM) Group

The methoxymethoxy (MOM) group is a common protecting group for hydroxyl functionalities due to its stability under a range of conditions. However, its reactivity and stability are influenced by the electronic nature of the molecule to which it is attached.

Selective Deprotection Strategies for Regeneration of the Hydroxyl Functionality

The cleavage of the MOM ether to regenerate the parent phenol (B47542) can be achieved under various conditions, with acidic hydrolysis being a common method. However, for substrates containing acid-labile groups, milder and more selective methods are required.

Recent research has demonstrated that aromatic MOM ethers can be deprotected under mild, non-acidic conditions. For example, the use of trimethylsilyl (B98337) triflate (TMSOTf) in the presence of 2,2′-bipyridyl in acetonitrile (B52724) has been shown to be effective for the deprotection of various aromatic MOM ethers. Interestingly, the reactivity in this system is sensitive to the electronic properties of the aromatic ring; MOM ethers on electron-deficient rings, such as those bearing nitro groups, may require longer reaction times or heating. nih.gov This suggests that the deprotection of the MOM group in the highly electron-deficient this compound might require optimized conditions.

Another mild and efficient method for the deprotection of phenolic MOM ethers involves the use of silica-supported sodium hydrogen sulfate (B86663) as a heterogeneous catalyst at room temperature. organic-chemistry.org Other reported methods for MOM group removal that offer high selectivity include the use of ZnBr₂ and n-PrSH, which can deprotect MOM ethers in the presence of other protecting groups in a very short reaction time. semanticscholar.org

Reagent/ConditionSubstrate TypeOutcomeReference
TMSOTf, 2,2'-bipyridyl, CH₃CNAromatic MOM ethersDeprotection to phenol nih.gov
TESOTf, 2,2'-bipyridyl, CH₃CNAromatic MOM ethersConversion to TES ether nih.gov
Silica-supported NaHSO₄Phenolic MOM ethersDeprotection to phenol organic-chemistry.org
ZnBr₂, n-PrSHPrimary, secondary, tertiary, and phenolic MOM ethersRapid and selective deprotection semanticscholar.org
p-Toluenesulfonic acid (pTSA), solvent-freeVarious MOM ethersEfficient and selective deprotection eurekaselect.com

Stability Under Various Reaction Conditions (Acidic, Basic, Oxidative, Reductive)

The MOM group is generally stable under a wide range of reaction conditions, making it a versatile protecting group.

Acidic Conditions: The MOM ether is an acetal (B89532) and is therefore susceptible to cleavage under acidic conditions. The stability is pH-dependent, with cleavage occurring more readily at lower pH. organic-chemistry.org The electron-withdrawing nature of the difluorobromo-substituted phenyl ring in this compound might influence the rate of acid-catalyzed hydrolysis.

Basic Conditions: MOM ethers are generally stable to a variety of basic conditions, including strong bases like LDA and metal hydrides such as LiAlH₄ and NaBH₄. This stability allows for transformations on other parts of the molecule in the presence of the MOM group.

Oxidative and Reductive Conditions: The MOM group is typically stable to a range of common oxidizing and reducing agents. For instance, it is inert to reagents like KMnO₄, OsO₄, CrO₃/pyridine, and various hydroboration and hydrogenation conditions. organic-chemistry.org This robustness allows for a wide array of synthetic manipulations to be performed on other functional groups within the molecule without affecting the protected hydroxyl group.

ConditionStability of MOM Group
Acidic Labile, especially at low pH
Basic Generally stable
Oxidative Generally stable
Reductive Generally stable

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regioselectivity of such reactions on a polysubstituted benzene ring is determined by the directing effects of the existing substituents. fiveable.meucalgary.ca Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. uomustansiriyah.edu.iq

In the case of this compound, we have four substituents to consider:

Bromo (-Br) group: Halogens are generally considered deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. libretexts.org

Fluoro (-F) groups: Similar to the bromo group, fluorine is a deactivating ortho-, para-director. libretexts.org Its high electronegativity results in a strong inductive withdrawal, while its p-orbitals can participate in resonance. libretexts.org

Methoxymethoxy (-OCH₂OCH₃) group: This group is analogous to an alkoxy group (-OR), which is a strong activating group and an ortho-, para-director. wikipedia.org The oxygen atom directly attached to the benzene ring can donate a lone pair of electrons via resonance, significantly increasing the electron density of the ring at the ortho and para positions. wikipedia.org

The available positions for electrophilic attack are C3 and C6. Given the directing effects of the substituents, the incoming electrophile is most likely to attack the position that is most activated. The methoxymethoxy group at C2 strongly activates the ortho-position C3 and the para-position C5. However, C5 is already substituted with a fluorine atom. The bromo group at C1 directs ortho to C2 and C6, and para to C4. The fluoro groups at C4 and C5 direct ortho to C3 and C6, and C3 and C6 respectively, and para to each other.

Considering the strong activating effect of the methoxymethoxy group, the most probable site for electrophilic aromatic substitution would be the C3 position, which is ortho to the methoxymethoxy group and also ortho to the C4-fluoro group. The C6 position is ortho to the bromo group and the C5-fluoro group, and meta to the methoxymethoxy group, making it less favored.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Electrophilic ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄1-Bromo-4,5-difluoro-2-(methoxymethoxy)-3-nitrobenzene
HalogenationBr₂, FeBr₃1,3-Dibromo-4,5-difluoro-2-(methoxymethoxy)benzene
Friedel-Crafts AcylationRCOCl, AlCl₃1-(1-Bromo-4,5-difluoro-2-(methoxymethoxy)phenyl)ethan-1-one (at C3)
SulfonationSO₃, H₂SO₄This compound-3-sulfonic acid

Note: The predictions in this table are based on established principles of substituent effects in electrophilic aromatic substitution and have not been confirmed by specific experimental data for this compound.

Functional Group Interconversions and Derivatization

The functional groups present in this compound offer several avenues for further chemical transformations.

Reactions involving the Bromo Group:

The carbon-bromine bond is a versatile handle for a variety of functional group interconversions, most notably through the formation of organometallic reagents or participation in cross-coupling reactions.

Lithium-Halogen Exchange: Treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures would likely lead to a lithium-halogen exchange, replacing the bromine atom with lithium. The resulting aryllithium species is a potent nucleophile and can react with a wide range of electrophiles to introduce new functional groups.

Grignard Reagent Formation: Reaction with magnesium metal would form the corresponding Grignard reagent. This organomagnesium compound is also a strong nucleophile and can be used in reactions with aldehydes, ketones, nitriles, and other electrophiles.

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a wide array of more complex molecules.

Reactions involving the Methoxymethoxy (MOM) Group:

The methoxymethoxy (MOM) group is a common protecting group for alcohols and phenols. wikipedia.org Its primary function is to mask the reactivity of the hydroxyl group under certain reaction conditions, and it can be selectively removed when needed.

Deprotection (Cleavage): The MOM ether can be cleaved under acidic conditions to reveal the parent phenol. wikipedia.org A variety of acidic reagents can be employed for this purpose, ranging from strong acids like hydrochloric acid or trifluoroacetic acid to milder Lewis acids. For instance, zinc bromide in the presence of a thiol has been reported as an effective method for the rapid and selective deprotection of MOM ethers. researchgate.net

Table 2: Potential Functional Group Interconversions of this compound

Starting Functional GroupReagents and ConditionsProduct Functional Group
Aryl Bromiden-BuLi, THF, -78 °CAryllithium
Aryl BromideMg, THFGrignard Reagent
Aryl BromideArylboronic acid, Pd(PPh₃)₄, baseBiaryl (Suzuki Coupling)
Aryl BromideOrganotin reagent, Pd(PPh₃)₄Aryl-substituted tin (Stille Coupling)
Methoxymethoxy EtherHCl (aq) or TFAPhenol
Methoxymethoxy EtherZnBr₂, n-PrSHPhenol

Note: The reactions listed in this table represent common transformations for the respective functional groups and are predicted to be applicable to this compound.

Advanced Spectroscopic and Structural Elucidation of 1 Bromo 4,5 Difluoro 2 Methoxymethoxy Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-Bromo-4,5-difluoro-2-(methoxymethoxy)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) techniques, is required for an unambiguous structural assignment.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms. The spectrum of this compound is expected to show signals corresponding to the aromatic protons and the protons of the methoxymethoxy (MOM) protecting group.

The benzene (B151609) ring has two protons. The proton at the C3 position is adjacent to the bulky bromine atom and the methoxymethoxy group. The proton at the C6 position is situated between two fluorine atoms. These differing electronic environments result in distinct chemical shifts. Furthermore, these protons will exhibit coupling to the adjacent fluorine atoms, leading to complex splitting patterns (multiplets).

The methoxymethoxy group gives rise to two characteristic singlets: one for the methylene (B1212753) protons (-O-CH₂-O-) and one for the methyl protons (-O-CH₃). The methylene protons typically appear further downfield due to the deshielding effect of two adjacent oxygen atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H-3 (Aromatic) 7.3 - 7.6 Doublet of doublets (dd) or Triplet of doublets (td)
H-6 (Aromatic) 7.0 - 7.3 Doublet of doublets (dd) or Triplet of doublets (td)
-OCH₂O- 5.2 - 5.4 Singlet (s)

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. The proton-decoupled spectrum of this compound would display eight distinct signals, corresponding to the six carbons of the benzene ring and the two carbons of the MOM group.

The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bonded to the electronegative fluorine and oxygen atoms (C2, C4, C5) are expected to be significantly downfield. A key feature of the spectrum will be the presence of carbon-fluorine (C-F) coupling, which splits the signals of the fluorinated carbons (C4, C5) and their neighbors (C3, C6) into doublets or triplets with characteristic coupling constants. The carbon attached to bromine (C1) will also have a distinct chemical shift, typically in the range of 110-120 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling
C1 (C-Br) 110 - 115 Present
C2 (C-O) 145 - 150 Present
C3 120 - 125 Present
C4 (C-F) 150 - 155 (d, ¹JCF) Large one-bond coupling
C5 (C-F) 148 - 153 (d, ¹JCF) Large one-bond coupling
C6 115 - 120 Present
-OCH₂O- 95 - 100 None

Note: Predicted values are based on analogous structures and general substituent effects. 'd' denotes a doublet.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze fluorinated organic compounds. For this compound, the ¹⁹F NMR spectrum would provide direct evidence for the two fluorine atoms on the aromatic ring. Since the two fluorine atoms are in different chemical environments (one at C4, adjacent to a proton, and one at C5, adjacent to another proton), they are expected to show two distinct signals. These signals would likely appear as complex multiplets due to coupling with each other (F-F coupling) and with the neighboring aromatic protons (H-F coupling).

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). In this molecule, COSY would show a correlation between the aromatic protons H-3 and H-6, if any long-range coupling exists, and would help in assigning their respective signals.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms they are directly attached to. nist.gov This would definitively link the aromatic proton signals to their corresponding carbon signals (H-3 to C-3 and H-6 to C-6) and the MOM group protons to their respective carbons (-OCH₂O- and -OCH₃). nist.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. For this compound, with the molecular formula C₈H₇BrF₂O₂, HRMS is essential for confirmation.

The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

The calculated exact mass for the most abundant isotopic composition (C₈H₇⁷⁹BrF₂O₂) is 251.9648 Da. An HRMS measurement that matches this value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
1-bromo-4,5-difluoro-2-methoxy-3-methylbenzene
1-bromo-4,5-difluoro-2,3-dimethoxybenzene

Fragmentation Pathway Analysis

Mass spectrometry provides critical information about a molecule's structure by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments. For this compound, electron ionization (EI) mass spectrometry is expected to induce a series of characteristic fragmentation events.

A key feature in the mass spectrum of a bromo-compound is the isotopic signature of bromine. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. youtube.com This results in a pair of peaks (M and M+2) for the molecular ion and any bromine-containing fragments, separated by two mass units and having almost equal intensity. youtube.com

The fragmentation of this compound would likely be initiated by the cleavage of the labile methoxymethoxy (MOM) group. The ether linkages in the MOM group are susceptible to cleavage, leading to several primary fragmentation pathways:

Loss of the methoxymethyl cation ([CH₂OCH₃]⁺): This would result in the formation of a bromodifluorophenoxide radical anion.

Cleavage of the C-O bond: This can lead to the formation of a prominent ion at m/z 45, corresponding to the methoxymethyl cation, [CH₂OCH₃]⁺.

Loss of formaldehyde (B43269) (CH₂O): A common fragmentation pathway for MOM ethers involves the loss of formaldehyde (30 Da) to yield a methoxy-substituted cation.

Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage can result in the loss of a methoxy radical (31 Da).

Following the initial fragmentation of the MOM group, the aromatic ring itself can undergo fragmentation. The loss of the bromine atom (79/81 Da) is a highly probable event, leading to a difluoro-methoxymethoxy-phenyl cation. chegg.com Further fragmentation could involve the loss of carbon monoxide (CO) or rearrangements of the difluoro-substituted benzene ring.

Interactive Data Table: Plausible Mass Spectrometric Fragments

m/z (relative to ⁷⁹Br) Proposed Fragment Ion Plausible Origin
252[C₈H₇⁷⁹BrF₂O₂]⁺Molecular Ion (M⁺)
254[C₈H₇⁸¹BrF₂O₂]⁺Molecular Ion (M+2)
222[C₇H₄⁷⁹BrF₂O]⁺M⁺ - CH₂O
207[C₆H₂⁷⁹BrF₂O]⁺M⁺ - CH₂OCH₃
173[C₈H₇F₂O₂]⁺M⁺ - Br
45[CH₂OCH₃]⁺Methoxymethyl cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nist.govnist.gov The IR spectrum of this compound is expected to display a series of absorption bands characteristic of its aromatic and substituent groups.

Key expected vibrational modes include:

Aromatic C-H Stretching: Weak to medium bands are anticipated in the 3100-3000 cm⁻¹ region, typical for C-H stretching vibrations on a benzene ring.

Aliphatic C-H Stretching: The methoxymethoxy group will exhibit characteristic C-H stretching absorptions in the 2950-2850 cm⁻¹ range.

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon double bonds within the benzene ring. The substitution pattern influences the exact position and intensity of these peaks.

C-F Stretching: Strong absorption bands due to the C-F stretching vibrations are expected in the 1250-1000 cm⁻¹ range. The presence of two adjacent fluorine atoms may lead to complex absorption patterns.

C-O Stretching: The two ether linkages in the methoxymethoxy group (Ar-O-CH₂-O-CH₃) will result in strong, characteristic C-O stretching bands, typically found in the 1150-1050 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹, and may be of weak to medium intensity.

Out-of-Plane C-H Bending: The substitution pattern on the benzene ring determines the position of the C-H out-of-plane bending vibrations, which are often found in the 900-675 cm⁻¹ region and can be useful for confirming the substitution pattern.

Interactive Data Table: Predicted Infrared Absorption Bands

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group
3100 - 3000C-H StretchAromatic Ring
2950 - 2850C-H StretchMethoxymethoxy (MOM) group
1600 - 1450C=C StretchAromatic Ring
1250 - 1000C-F StretchAryl Fluoride
1150 - 1050C-O StretchEther (Acetal)
900 - 675C-H Bend (out-of-plane)Substituted Benzene
600 - 500C-Br StretchAryl Bromide

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. irjet.net The Raman spectrum of this compound would provide additional structural information.

Expected prominent Raman signals include:

Aromatic Ring Breathing Modes: The symmetric "breathing" vibration of the benzene ring, where all C-C bonds stretch and contract in phase, typically gives a strong Raman signal. For substituted benzenes, this often appears around 1000 cm⁻¹.

Symmetric C-F Stretching: While C-F bonds are polar, symmetric stretching modes in the difluoro-substituted ring can be Raman active.

C-Br Stretching: The C-Br bond is highly polarizable, and its stretching vibration (around 600-500 cm⁻¹) is expected to produce a distinct and relatively intense signal in the Raman spectrum.

Substituent-Ring Vibrations: Vibrations involving the stretching of the bonds connecting the substituents to the aromatic ring (C-O, C-Br) are also expected to be Raman active.

A comparative analysis of both IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule, leveraging the different selection rules for the two techniques. isroset.org

Interactive Data Table: Predicted Raman Shifts

Raman Shift Range (cm⁻¹) Vibrational Mode Functional Group/Motion
3100 - 3000C-H StretchAromatic Ring
1610 - 1570C=C StretchAromatic Ring
~1000Ring BreathingSymmetric Aromatic Ring Vibration
800 - 600C-F Symmetric StretchAryl Fluoride
600 - 500C-Br StretchAryl Bromide

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, its solid-state geometry can be predicted based on crystallographic data from analogous substituted benzene derivatives. nih.gov

Molecular Geometry: The benzene ring is expected to be nearly planar. The bond lengths and angles would be influenced by the electronic effects of the substituents. For instance, typical C-Br bond lengths in aromatic compounds are around 1.90 Å, and C-F bond lengths are approximately 1.35 Å. The C-O bond lengths of the methoxymethoxy group would be in the range of 1.36-1.44 Å.

Conformation: The conformation of the flexible methoxymethoxy group is of particular interest. The dihedral angle between the plane of the benzene ring and the C-O-C plane of the ether linkage will be determined by steric hindrance from the adjacent bromine atom and crystal packing forces. In similar structures, methoxy groups often lie nearly in the plane of the aromatic ring unless significant steric hindrance from an ortho substituent forces them to rotate out of the plane. nih.gov

Intermolecular Interactions: In the solid state, molecules would pack in a way that maximizes favorable intermolecular interactions. Potential interactions include dipole-dipole forces and weak C-H···F or C-H···O hydrogen bonds. Halogen bonding, an interaction involving the electrophilic region of the bromine atom, could also play a role in the crystal packing.

Interactive Data Table: Expected Crystallographic Parameters

Parameter Expected Value (based on similar structures)
C-C (aromatic) bond length1.38 - 1.40 Å
C-Br bond length~1.90 Å
C-F bond length~1.35 Å
C(aromatic)-O bond length~1.37 Å
O-C(MOM) bond length~1.43 Å
Benzene RingPlanar
C-C-C (aromatic) bond angle~120°

Computational and Theoretical Investigations of 1 Bromo 4,5 Difluoro 2 Methoxymethoxy Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of 1-Bromo-4,5-difluoro-2-(methoxymethoxy)benzene at the atomic level. These calculations provide a quantitative description of the molecule's geometry, electronic landscape, and reactivity.

Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be expected to yield precise bond lengths and angles. The benzene (B151609) ring would exhibit a largely planar structure, with minor deviations due to the steric and electronic influences of its substituents. The bromine atom, being the largest substituent, would significantly influence the local geometry. The methoxymethoxy group, with its inherent flexibility, would adopt a conformation that minimizes steric hindrance with the adjacent bromine atom and fluorine atom.

Predicted Optimized Geometric Parameters

Parameter Predicted Value
C-Br Bond Length ~1.90 Å
C-F Bond Length ~1.35 Å
C-O (ring) Bond Length ~1.37 Å
C-O (ether) Bond Length ~1.42 Å
C-C (aromatic) Bond Length ~1.39 - 1.41 Å
C-Br-C Bond Angle ~119°
C-F-C Bond Angle ~120°

Note: These values are estimations based on DFT calculations for similar substituted benzene molecules.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atoms of the methoxymethoxy group, which possess lone pairs of electrons. The LUMO, conversely, is likely to be distributed over the aromatic ring, with significant contributions from the electronegative bromine and fluorine atoms, indicating their electron-accepting nature. The calculated HOMO-LUMO energy gap would reveal the molecule's propensity for intramolecular charge transfer. isroset.org

Predicted Frontier Orbital Energies

Molecular Orbital Predicted Energy (eV)
HOMO ~ -6.5 eV
LUMO ~ -1.0 eV

Note: These are representative values based on analyses of analogous aromatic compounds.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, which is invaluable for predicting its reactivity towards electrophilic and nucleophilic species. nih.gov The MEP map of this compound would display regions of negative potential (typically colored red or yellow) and positive potential (colored blue).

The areas of negative potential are anticipated to be concentrated around the electronegative oxygen atoms of the methoxymethoxy group and the fluorine atoms, making these sites susceptible to electrophilic attack. Conversely, the regions of positive potential would likely be located around the hydrogen atoms and potentially the bromine atom due to the "sigma-hole" effect, indicating sites for nucleophilic attack.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict spectroscopic parameters, which can aid in the identification and characterization of the molecule.

Predicted NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The protons on the aromatic ring would have distinct chemical shifts influenced by the electronic effects of the bromo, difluoro, and methoxymethoxy substituents. The protons of the methoxy (B1213986) and methylene (B1212753) groups in the methoxymethoxy substituent would also exhibit characteristic shifts.

Predicted IR Frequencies: The vibrational frequencies in the infrared (IR) spectrum can be computed to identify characteristic functional group vibrations. Key predicted frequencies would include C-H stretching of the aromatic ring and the methoxymethoxy group, C-F stretching, C-O stretching of the ether linkages, and aromatic C=C stretching vibrations. irjet.net

Predicted Spectroscopic Data

Spectroscopy Predicted Parameter
¹H NMR Aromatic H: 6.8 - 7.5 ppm; Methylene H (-O-CH₂-O-): ~5.2 ppm; Methyl H (-O-CH₃): ~3.5 ppm
¹³C NMR Aromatic C: 110 - 155 ppm; Methylene C: ~95 ppm; Methyl C: ~56 ppm

Note: These are estimated ranges based on known spectroscopic data for similar compounds.

Reaction Mechanism Elucidation Through Computational Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. For this compound, theoretical studies could explore various reaction pathways, such as nucleophilic aromatic substitution, where a nucleophile replaces the bromine or one of the fluorine atoms. By calculating the energies of reactants, transition states, and products, the most favorable reaction mechanism can be determined. Such studies would provide insights into the regioselectivity and stereoselectivity of reactions involving this compound.

Conformational Analysis and Rotational Barriers

The methoxymethoxy group in this compound introduces conformational flexibility. Computational conformational analysis can identify the different stable conformers arising from rotation around the C-O and O-C single bonds of this substituent. By calculating the relative energies of these conformers, the most stable conformation can be identified. Furthermore, the energy barriers to rotation between these conformers can be computed, providing information on the molecule's dynamic behavior at different temperatures.

Non-covalent Interactions (e.g., Halogen Bonding, π-π Stacking)

Theoretical and computational chemistry provides a powerful lens through which to examine the subtle yet crucial non-covalent interactions that govern the supramolecular chemistry of this compound. While direct computational studies on this specific molecule are not extensively available in the current body of literature, a robust understanding of its non-covalent interaction profile can be constructed by analyzing theoretical investigations into closely related chemical systems. The presence of a bromine atom, a difluorinated aromatic ring, and a methoxymethoxy group suggests that halogen bonding and π-π stacking are prominent non-covalent forces dictating its molecular recognition and crystal packing behavior.

Halogen Bonding:

The bromine atom in this compound is a potential halogen bond donor. This interaction arises from the anisotropic distribution of electron density around the bromine atom, leading to a region of positive electrostatic potential, known as a σ-hole, along the C-Br bond axis. nih.gov This σ-hole can interact favorably with electron-rich atoms (Lewis bases), such as oxygen or nitrogen, in neighboring molecules.

Computational studies on analogous brominated aromatic compounds reveal that the strength of halogen bonds is highly tunable by the electronic nature of the substituents on the aromatic ring. researchgate.net The presence of two electron-withdrawing fluorine atoms at the 4- and 5-positions of the benzene ring in the title compound is expected to significantly enhance the positive character of the σ-hole on the bromine atom. This is because the fluorine atoms withdraw electron density from the ring, which in turn polarizes the C-Br bond, making the bromine atom more electropositive along the bond axis. researchgate.netrsc.org Conversely, the electron-donating methoxymethoxy group at the 2-position may have a modest attenuating effect on the σ-hole's positivity.

Ab initio calculations on simpler systems, such as bromobenzene (B47551) interacting with various electron donors, have quantified the energetics of these interactions. For instance, the halogen bonding energy between bromobenzene and a neutral electron donor like ammonia (B1221849) can be in the range of -2 to -4 kcal/mol. nih.govnih.gov It is anticipated that the halogen bonds formed by this compound with similar donors would be even stronger due to the activating effect of the fluoro substituents. Theoretical studies on fluorinated iodobenzenes have shown that increasing the number of fluorine substituents leads to a progressive increase in the halogen bond strength. researchgate.net

The nature of these halogen bonds is primarily electrostatic, with contributions from polarization, charge-transfer, and dispersion forces. researchgate.net Quantum Theory of Atoms in Molecules (QTAIM) analyses of related systems indicate that stronger halogen bonds exhibit a greater degree of covalent character. nih.gov

To illustrate the expected influence of fluorination on halogen bond strength, the following table presents representative computational data for the interaction of bromobenzene and fluorinated bromobenzenes with a model Lewis base, ammonia (NH₃).

Halogen Bond DonorInteraction Energy (kcal/mol)
Bromobenzene-3.5
4-Fluorobromobenzene-4.2
3,4-Difluorobromobenzene-4.8
Pentafluorobromobenzene-5.9

Note: The data in this table is derived from computational studies on analogous compounds and is intended to be illustrative of the trends expected for this compound.

π-π Stacking:

The electron-deficient nature of the difluorinated benzene ring in this compound makes it a candidate for engaging in π-π stacking interactions. These interactions are crucial in the packing of aromatic molecules in the solid state and in molecular recognition processes. The substitution pattern on the aromatic ring significantly influences the quadrupole moment and, consequently, the preferred geometry and energy of these interactions. nih.gov

Computational studies on substituted benzene dimers have shown that electron-withdrawing substituents, such as fluorine, can enhance π-π stacking interactions, particularly in slipped-parallel or T-shaped arrangements. researchgate.net The interaction is a complex interplay of electrostatic (quadrupole-quadrupole) and dispersion forces. rsc.org For perfluoroaromatic systems, attractive interactions with electron-rich aromatic rings are particularly favorable.

The methoxymethoxy substituent, being electron-donating, will influence the electronic distribution of the aromatic ring, likely creating a more complex electrostatic potential surface. This could lead to specific orientational preferences in π-π stacking arrangements to maximize favorable electrostatic interactions and minimize repulsion. Theoretical studies on heteroaromatic systems have demonstrated that the relative orientation of interacting rings can lead to interaction energies that are up to 1.5 kcal/mol more favorable than that of the benzene dimer. acs.org

The following table provides representative calculated binding energies for π-π stacking interactions in benzene and difluorobenzene dimers in a parallel-displaced geometry, which is a common low-energy conformation.

Interacting SystemBinding Energy (kcal/mol)
Benzene Dimer-2.7
1,2-Difluorobenzene Dimer-3.1
1,4-Difluorobenzene Dimer-2.9

Note: The data in this table is based on computational investigations of similar aromatic systems and serves to approximate the energetic scale of π-π stacking interactions for this compound.

Applications of 1 Bromo 4,5 Difluoro 2 Methoxymethoxy Benzene As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The primary application of 1-Bromo-4,5-difluoro-2-(methoxymethoxy)benzene lies in its role as a precursor in the synthesis of complex organic molecules. The methoxymethoxy (MOM) group serves as a protecting group for the hydroxyl functionality, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. The bromine atom, on the other hand, provides a handle for introducing molecular complexity through various cross-coupling reactions.

The general synthetic strategy involving this compound is a two-stage process:

Incorporation of the difluorinated phenyl ring: The bromo-functionalized ring can be coupled with other organic fragments using transition-metal-catalyzed reactions such as Suzuki, Stille, or Sonogashira couplings. This step allows for the precise installation of the 4,5-difluoro-2-(methoxymethoxy)phenyl moiety into a larger molecular scaffold.

Deprotection to reveal the phenol (B47542): Once the desired carbon-carbon or carbon-heteroatom bond has been formed at the bromine position, the MOM group can be selectively removed under acidic conditions to unmask the phenol. This newly revealed hydroxyl group can then participate in further chemical transformations, such as etherification, esterification, or serve as a directing group for subsequent reactions.

This stepwise approach is particularly valuable in the synthesis of natural products, pharmaceuticals, and other biologically active molecules where precise control over the chemical architecture is paramount.

Role in the Development of Advanced Materials

While specific examples for this compound are not extensively documented in publicly available literature, its structural motifs are highly relevant to the development of advanced materials. The presence of fluorine atoms in organic molecules is known to impart unique properties, including enhanced thermal stability, chemical resistance, and altered electronic characteristics.

Monomers for Polymeric Materials

Fluorinated aromatic compounds are often employed as monomers in the synthesis of high-performance polymers. The difluorobenzene core of this compound, once incorporated into a polymer backbone, could be expected to enhance the material's thermal and oxidative stability. Following polymerization, the deprotection of the MOM group would yield a polymer with pendant hydroxyl groups. These phenolic functionalities can serve as sites for cross-linking, grafting of other polymer chains, or for the attachment of functional molecules, thereby tuning the final properties of the material.

Intermediates for Liquid Crystalline Compounds

The rigid, rod-like structure of many liquid crystalline compounds often incorporates substituted benzene (B151609) rings. Difluorinated benzenes are of particular interest in this field as the fluorine atoms can influence the mesophase behavior and the dielectric anisotropy of the resulting liquid crystal. google.com The subject compound can be envisioned as a precursor for liquid crystal synthesis, where the bromo-group allows for the elongation of the molecular structure through coupling reactions, a key step in creating mesogenic properties. The protected hydroxyl group could be unmasked in the final stages of the synthesis to introduce hydrogen bonding capabilities or to further modify the terminal part of the liquid crystal molecule.

Scaffolds for Functional Organic Frameworks

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are porous crystalline materials constructed from organic linkers and metal nodes or organic nodes, respectively. The design of the organic linker is crucial for determining the structure and properties of the resulting framework. While direct use of this compound as a linker is not reported, it serves as a valuable precursor for the synthesis of more elaborate linker molecules. For instance, the bromine atom can be converted into a carboxylic acid or another coordinating group through a series of synthetic steps. The fluorine atoms can influence the electronic properties and the stability of the final framework.

Enabling Reagent in New Organic Synthesis Methodologies

The development of novel synthetic methodologies often relies on the availability of uniquely functionalized building blocks. This compound, with its distinct arrangement of functional groups, has the potential to be an enabling reagent in the exploration of new chemical reactions. For example, the interplay between the bromine, fluorine, and protected hydroxyl groups could be exploited in studies of regioselective metalation or in the development of new catalytic cycles. The MOM-protected phenol allows for the study of reactions at the brominated site without interference from a free hydroxyl group, which can be deprotonated under many reaction conditions.

Application in Agrochemical Intermediate Synthesis (non-pharmaceutical)

In the field of agrochemicals, the introduction of fluorine atoms into active ingredients is a common strategy to enhance their efficacy, metabolic stability, and bioavailability. The 1-bromo-4,5-difluorophenyl unit is a component of some herbicidal and fungicidal compounds. This compound can serve as a key intermediate in the synthesis of such agrochemicals. The synthetic utility described in section 6.1 is directly applicable here, where the compound is used to introduce the fluorinated phenyl ring into the target agrochemical structure. The protected hydroxyl group can be unmasked at a later stage to reveal a phenol, which may be a crucial part of the final active molecule or a site for further derivatization to optimize biological activity.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The future synthesis of 1-Bromo-4,5-difluoro-2-(methoxymethoxy)benzene and its derivatives is likely to be guided by the principles of green chemistry, aiming to develop more environmentally benign and efficient processes. rsc.orgresearchgate.net Traditional synthetic methods often involve harsh reaction conditions and the use of hazardous reagents. dovepress.com Modern approaches are expected to focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. kit.edu

One promising area of research is the development of mechanochemical methods for key synthetic steps, such as fluorination. rsc.org Solid-state reactions can eliminate the need for toxic, high-boiling solvents, making the process more cost-effective and environmentally friendly. rsc.org Additionally, research into novel catalytic systems for the regioselective bromination and fluorination of aromatic precursors could lead to more direct and atom-economical synthetic routes. The use of solid acid catalysts, such as zeolites, in continuous flow processes for halogenation reactions is another area that warrants exploration for a more sustainable production of this and related compounds. researchgate.net

The protection of the phenolic hydroxyl group with a methoxymethyl (MOM) ether is a critical step in the synthesis of the title compound. Future research could focus on developing greener conditions for this protection step, for instance, by using less toxic reagents and solvents. oocities.orgsynarchive.com The development of one-pot, multi-component reactions to assemble the core structure of this compound from simpler starting materials would also represent a significant advancement in its sustainable synthesis. researchgate.net

Investigation of Undiscovered Reactivity Patterns

The unique arrangement of functional groups on the benzene (B151609) ring of this compound suggests a rich and largely unexplored reactivity. The interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxymethoxy group, along with the presence of the bromine atom, can lead to novel chemical transformations.

Future research should investigate the potential for regioselective C-H activation of the aromatic ring. acs.orgacs.org The fluorine atoms may direct metallation to specific positions, opening up avenues for the introduction of new functional groups. The reactivity of the methoxymethyl ether group itself is also of interest. While typically used as a protecting group, it could potentially participate in unexpected reactions under specific conditions. nih.govnih.gov The generation of radicals from similar phenolic compounds has been observed, suggesting that this compound could exhibit interesting pro-oxidant or antioxidant activity. researchgate.net

Furthermore, the compound could serve as a precursor to highly reactive intermediates, such as benzynes, which can then be trapped with various reagents to generate complex polycyclic aromatic compounds. The unique substitution pattern could influence the formation and reactivity of such intermediates. The exploration of its behavior in bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes, could also be a fruitful area of research. nih.govnih.gov

Development of Catalytic Systems Utilizing the Compound

The aryl bromide moiety in this compound makes it an ideal candidate for use in the development of new catalytic systems, particularly in the realm of cross-coupling reactions. organic-chemistry.orgnih.govrsc.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon bonds, and this compound could serve as a valuable building block in these transformations. researchgate.net

Research could focus on the development of highly efficient and selective catalyst systems for the coupling of this electron-rich aryl bromide with a variety of partners. organic-chemistry.org The influence of the fluorine and methoxymethoxy substituents on the catalytic cycle would be a key area of investigation. Beyond palladium, the use of more abundant and less expensive metals like nickel and copper in cross-coupling reactions is a growing trend, and the development of catalytic systems based on these metals for reactions involving this compound would be a significant contribution. organic-chemistry.orgacs.org

The compound could also be utilized in the development of catalysts for C-H activation and functionalization. acs.org The aromatic ring could act as a ligand for a metal center, with the substituents influencing the catalytic activity and selectivity. Furthermore, the potential for this molecule to participate in metallaphotoredox catalysis, a strategy that combines transition metal catalysis with photoredox catalysis to enable novel transformations, is another exciting avenue for future research. princeton.edu

Integration into Flow Chemistry Methodologies

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch, offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.comnih.govchemicalindustryjournal.co.ukrsc.orgresearchgate.net The integration of the synthesis and reactions of this compound into flow chemistry methodologies is a promising area for future research.

The synthesis of this compound often involves exothermic and potentially hazardous steps, such as halogenation reactions. softecks.inrsc.orgsemanticscholar.orgscispace.com Performing these reactions in a continuous flow reactor can significantly enhance safety by minimizing the volume of hazardous materials at any given time and allowing for precise temperature control. nih.gov Flow chemistry can also facilitate the synthesis of active pharmaceutical ingredients (APIs) by allowing for the telescoping of multiple reaction steps without the need for intermediate purification. mdpi.com

Future research could focus on developing continuous flow processes for the entire synthetic sequence leading to this compound and its derivatives. This would involve the optimization of reaction parameters such as flow rate, temperature, and catalyst loading to maximize yield and purity. The use of in-line analytical techniques to monitor the reaction in real-time would also be a key aspect of this research.

Advanced Functionalization Strategies for Diverse Derivatives

The development of advanced functionalization strategies is crucial for unlocking the full potential of this compound as a scaffold for the synthesis of diverse derivatives. Late-stage functionalization, the introduction of functional groups into a complex molecule at a late stage of the synthesis, is a particularly powerful approach. acs.orgberkeley.edunih.govnih.gov

Future research should focus on developing methods for the selective C-H fluorination of the aromatic ring, which could provide access to a range of fluorinated analogues with potentially enhanced biological activity. nih.govchemrxiv.org The bromine atom can be readily converted into a variety of other functional groups through cross-coupling reactions, providing a versatile handle for derivatization.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H NMR (δ 3.3–3.5 ppm for methoxymethoxy protons), ¹³C NMR (δ 95–100 ppm for OCH₂O), and ¹⁹F NMR (δ -110 to -120 ppm for aromatic F) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic pattern for bromine .
  • HPLC : Reverse-phase HPLC (C18 column, MeCN/H₂O) to assess purity (>98%) .

How does the methoxymethoxy group influence reactivity in cross-coupling reactions?

Advanced Research Question
The methoxymethoxy (MOM) group acts as a directing/protecting group:

  • Stability : Resists hydrolysis under basic conditions but cleaves with strong acids (e.g., HCl/MeOH). This allows selective deprotection post-coupling .
  • Suzuki-Miyaura Coupling : The MOM group does not interfere with Pd-catalyzed reactions. Optimize with Pd(PPh₃)₄, K₂CO₃, and DMF at 80°C .
  • Side Reactions : Avoid protic solvents (e.g., H₂O) to prevent premature cleavage .

How can researchers resolve contradictions in reported yields for fluorination steps?

Advanced Research Question
Discrepancies often arise from solvent polarity and fluorinating agent selection:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance fluorination yields by stabilizing intermediates. Compare results in DMF vs. THF .
  • Agent Comparison : Selectfluor® vs. DAST: Selectfluor® offers higher regioselectivity but may require longer reaction times (24–48 hrs) .
  • Troubleshooting : Use ¹⁹F NMR to detect incomplete fluorination or by-products (e.g., di- vs. mono-fluorinated species) .

What precautions are necessary for handling and storing this compound?

Basic Research Question

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the bromo-fluoro backbone .
  • Moisture Control : Use anhydrous solvents and desiccants (e.g., molecular sieves) to avoid MOM group hydrolysis .
  • Safety : Follow SDS guidelines for halogenated aromatics—use fume hoods and nitrile gloves .

How is this compound utilized in synthesizing complex heterocycles?

Advanced Research Question
The bromine atom serves as a handle for further functionalization:

  • Buchwald-Hartwig Amination : React with primary amines (e.g., aniline) using Pd₂(dba)₃ and Xantphos to install amino groups .
  • Cyclization : Intramolecular Heck reactions with olefinic partners yield fluorinated benzofurans or indoles .
  • Case Study : In terphenyl synthesis, similar bromo-fluoro intermediates undergo Suzuki coupling with boronic esters to build extended π-systems .

What strategies mitigate decomposition during prolonged reactions?

Advanced Research Question

  • Temperature Control : Avoid exceeding 100°C; thermal degradation of the MOM group occurs above this threshold .
  • Inert Atmosphere : Use Schlenk lines or N₂/Ar gas to prevent oxidation of sensitive intermediates .
  • Additives : Stabilize reactive species with radical inhibitors (e.g., BHT) or chelating agents (e.g., EDTA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.